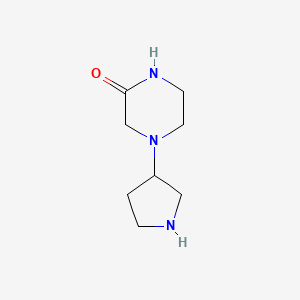

4-(Pyrrolidin-3-yl)piperazin-2-one

Description

Historical Trajectory and Evolution of Pyrrolidin-2-one and Piperazine (B1678402) Derivatives in Drug Discovery Paradigms

The development of derivatives from both pyrrolidin-2-one (a lactam of the pyrrolidine (B122466) ring) and piperazine has followed a significant trajectory in the history of drug discovery.

The pyrrolidin-2-one scaffold, famously represented by the nootropic drug Piracetam, was initially investigated for its cognitive-enhancing effects. This led to the development of an entire class of drugs known as the "racetams." Over time, research has revealed that pyrrolidin-2-one derivatives possess a much broader range of biological activities. Studies have documented their potential as anticonvulsants, anti-inflammatory agents, and components of dual-action drugs. nih.govresearchgate.netnih.gov For example, certain 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and screened for anticonvulsant activity. nih.gov More complex derivatives, such as those linking the pyrrolidin-2-one fragment to phenylpiperazine moieties, have been evaluated for antiarrhythmic and antihypertensive activities, often linked to their effects on α-adrenoceptors. researchgate.netnih.gov

The journey of piperazine derivatives in medicine began with their use as anthelmintic agents. researchgate.net However, the structural versatility of the piperazine ring quickly led to its incorporation into drugs targeting the central nervous system (CNS). The discovery of the antipsychotic effects of chlorpromazine, which contains a phenothiazine (B1677639) ring system linked to a piperazine derivative, was a landmark event. This spurred the development of numerous piperazine-containing antipsychotics and antidepressants. researchgate.net Subsequently, piperazine derivatives have been explored for a vast array of pharmacological applications, including anticancer, antiviral, and antidiabetic properties. researchgate.netmdpi.com The ability to modify the substituents at the N1 and N4 positions of the piperazine ring has been a key strategy in optimizing the activity of these compounds for different biological targets, from G-protein coupled receptors to enzymes and ion channels. nih.govmdpi.com

The evolution of these two classes of compounds from their initial applications to a wide spectrum of therapeutic areas highlights a common theme in drug discovery: the exploitation of privileged scaffolds. The compound 4-(pyrrolidin-3-yl)piperazin-2-one emerges from this rich history, representing a logical next step in the hybridization of well-established pharmacophores to explore new chemical space and identify novel biological activities.

Research Data on Related Pyrrolidine-Piperazine Derivatives

While specific, in-depth research data on this compound is not extensively published, the biological activity of closely related compounds underscores the therapeutic potential of this structural class. The following table summarizes findings on various pyrrolidine-piperazine hybrids.

| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference(s) |

| N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione | Anticonvulsant | Showed high potency in the maximal electroshock seizure (MES) test with an ED50 of 14.18 mg/kg. | nih.gov |

| 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one | Alpha1-adrenoceptor (α1-AR) Binding | Displayed the highest affinity for α1-ARs in its series, with a pKi of 6.43. | researchgate.net |

| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one | Metabolic Effects | Acted as a non-selective α1B-/α2A-adrenoceptor antagonist; effectively reduced elevated glucose and triglyceride levels in a high-fat diet animal model of obesity. | nih.gov |

| Pyrrolidine-containing derivative with piperazine | CXCR4 Antagonism / Anticancer | Identified as a CXCR4 antagonist with strong binding affinity (IC50 = 79 nM) and potential for inhibiting cancer metastasis. | frontiersin.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

4-pyrrolidin-3-ylpiperazin-2-one |

InChI |

InChI=1S/C8H15N3O/c12-8-6-11(4-3-10-8)7-1-2-9-5-7/h7,9H,1-6H2,(H,10,12) |

InChI Key |

IWGCOGZQZPASBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CCNC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Pyrrolidin 3 Yl Piperazin 2 One and Its Analogues

Advanced Synthetic Routes for the Core 4-(Pyrrolidin-3-yl)piperazin-2-one Scaffold

The construction of the this compound framework is not explicitly detailed in a single standard procedure but can be achieved through logical disconnection approaches based on well-established reactions. The primary strategy involves the coupling of a suitably protected 3-aminopyrrolidine (B1265635) synthon with a piperazin-2-one (B30754) ring.

A common approach would be the nucleophilic substitution reaction between a protected 3-aminopyrrolidine and a piperazin-2-one precursor bearing a leaving group. For instance, (R)- or (S)-1-Boc-3-aminopyrrolidine can be reacted with a derivative such as 1-protected-4-(2-chloroacetyl)piperazine, followed by cyclization to form the piperazin-2-one ring.

Alternatively, a convergent synthesis can be envisioned. This involves the reaction of a protected 3-aminopyrrolidine with a protected ethylenediaminoacetate derivative. A key step is the formation of the amide bond followed by deprotection and intramolecular cyclization to yield the piperazin-2-one ring.

A plausible synthetic sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | N-Boc-3-aminopyrrolidine | Chloroacetyl chloride | Base (e.g., Triethylamine), DCM | 2-chloro-N-(1-Boc-pyrrolidin-3-yl)acetamide |

| 2 | Product from Step 1 | Benzylamine | Base, Solvent (e.g., ACN) | N-benzyl-N'-(1-Boc-pyrrolidin-3-yl)glycinamide |

| 3 | Product from Step 2 | 1. Deprotection (e.g., H₂/Pd/C) 2. Heat | 1. Removes Benzyl group 2. Promotes cyclization | 1-Boc-3-(4-piperazin-2-on-1-yl)pyrrolidine |

| 4 | Product from Step 3 | Acid (e.g., TFA or HCl) | DCM | This compound |

This multi-step process allows for the controlled assembly of the core scaffold, with protecting groups playing a crucial role in directing the reactivity of the intermediates.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Forms

The biological activity of chiral molecules is often dependent on their stereochemistry. The this compound scaffold contains a stereocenter at the C3 position of the pyrrolidine (B122466) ring, making stereocontrol a critical aspect of its synthesis.

Stereoselective Synthesis: The most direct method to obtain enantiomerically pure products is to employ a chiral building block from the outset. Commercially available (R)-(+)-3-Aminopyrrolidine and its (S)-enantiomer are key starting materials. chemimpex.com Incorporating these enantiopure synthons into the synthetic sequence described in section 2.1 ensures the final product retains the specific stereochemistry. For example, using (R)-N-Boc-3-aminopyrrolidine would lead to (R)-4-(pyrrolidin-3-yl)piperazin-2-one.

Advanced stereoselective methods for creating the 3-aminopyrrolidine moiety itself include asymmetric hydrogenation of dehydroamino acids or the stereoselective addition to chiral imines. nih.govrsc.org For instance, a protocol involving the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed to produce various unnatural α-amino acids, a strategy adaptable to synthesizing chiral pyrrolidine precursors. nih.govrsc.org

Chiral Resolution: When the synthesis results in a racemic mixture, chiral resolution is employed to separate the enantiomers. wikipedia.org The most common method is the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgyoutube.com The basic nitrogen atoms in the this compound molecule (specifically the unprotected pyrrolidine nitrogen) can form salts with chiral acids.

| Resolving Agent Type | Example | Mechanism |

| Chiral Carboxylic Acid | (+)-Tartaric Acid, (S)-Mandelic Acid | Forms diastereomeric salts with the racemic amine mixture. |

| Chiral Sulfonic Acid | (+)-Camphorsulfonic acid | Forms diastereomeric salts with different solubilities. |

The process involves dissolving the racemic compound and the resolving agent in a suitable solvent. One diastereomeric salt will preferentially crystallize due to lower solubility. This salt is then isolated by filtration, and the chiral resolving agent is removed by treatment with a base to yield the desired pure enantiomer. The other enantiomer can often be recovered from the mother liquor. rsc.org

Design and Synthesis of Structurally Modified Derivatives and Analogues

To explore the structure-activity relationship (SAR), derivatives of the core scaffold are synthesized by strategically modifying its different components.

The secondary amine of the pyrrolidine ring is a prime handle for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents, assuming the piperazin-2-one nitrogen is suitably protected or less reactive.

Table of Pyrrolidine Functionalization Reactions

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (K₂CO₃) | Alkyl (R) |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing agent (NaBH(OAc)₃) | Substituted Alkyl (CHR'R'') |

| N-Acylation | Acyl chloride (RCOCl), Base | Acyl (COR) |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | Sulfonyl (SO₂R) |

These reactions allow for the introduction of diverse chemical groups to probe interactions with biological targets. Studies on related pyrrolidin-2-one derivatives have shown that such modifications are crucial for tuning pharmacological properties. nih.gov

The piperazin-2-one ring offers its own sites for modification. The nitrogen atom at position 1 is readily functionalized, and C-H functionalization methods for the carbon skeleton are also emerging. mdpi.com

N1-Functionalization: The secondary amine at the N1 position of the piperazin-2-one ring is a versatile point for introducing substituents. This is a common strategy in the synthesis of drug candidates containing a piperazine (B1678402) or piperazinone core. mdpi.com

Table of Piperazin-2-one N1-Functionalization Reactions

| Reaction Type | Reagents & Conditions | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, DIEA) | Alkyl, Benzyl |

| N-Arylation (SNAr) | Electron-deficient aryl halide (e.g., fluoronitrobenzene) | Aryl |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | Aryl, Heteroaryl |

| N-Acylation | Acyl chloride or anhydride, Base | Acyl |

C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring is a more advanced strategy. mdpi.com Photoredox catalysis, for example, has been used for the C-H arylation of N-Boc piperazines, providing access to α-aryl-substituted derivatives. mdpi.com While challenging, these methods offer novel vectors for structural diversification.

Expanding the chemical space around the core scaffold can involve more profound structural changes, such as inserting linkers or replacing entire heterocyclic rings.

Linker Insertion: Although the title compound features a direct linkage, analogues can be synthesized where a flexible or rigid linker connects the two heterocyclic moieties. For example, a propyl linker has been used to connect an arylpiperazine to a pyrrolidin-2-one core in other chemical series. nih.gov This can be achieved by reacting the pyrrolidine nitrogen with a bifunctional linker like 1-bromo-3-chloropropane, followed by substitution with the piperazin-2-one.

Isosteric Replacements: Isosteric replacement involves substituting one ring system with another that has similar steric and electronic properties. This can have a significant impact on the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Table of Potential Isosteric Replacements

| Original Moiety | Potential Isostere | Rationale |

|---|---|---|

| Pyrrolidine | Piperidine (B6355638), Azetidine, Thiazolidine | Modulate ring size and basicity. |

| Piperazin-2-one | Piperazine, Morpholine, Thiomorpholine | Alter hydrogen bonding capacity and lipophilicity. |

The synthesis of such analogues follows similar principles, using the appropriate heterocyclic building block in the coupling reactions.

To accelerate the drug discovery process, modern synthetic strategies focus on efficiency and the rapid generation of compound libraries.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of each starting material. tcichemicals.comorganic-chemistry.org While a specific MCR for this compound is not reported, MCRs are widely used to generate substituted pyrrolidines. researchgate.netnih.gov For instance, a three-component reaction of an aldehyde, an amine, and a β-dicarbonyl compound can lead to polysubstituted pyrrolidines. nih.gov Such strategies could be adapted to rapidly build a library of complex analogues around the core scaffold.

Parallel Synthesis: This approach involves performing a large number of reactions simultaneously to quickly produce a library of related compounds. The functionalization reactions described in sections 2.3.1 and 2.3.2 are well-suited for parallel synthesis. By using a matrix of different starting materials (e.g., a set of alkyl halides for the pyrrolidine nitrogen and a set of aryl halides for the piperazinone nitrogen), a large library of derivatives can be generated and screened for desired properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of molecules containing both pyrrolidine (B122466) and piperazine (B1678402) rings is significantly influenced by the inherent properties of these two heterocycles. The five-membered pyrrolidine ring, being a saturated heterocycle, offers a three-dimensional structure that can effectively explore the pharmacophore space. nih.gov Its non-planar nature, often described as "pseudorotation," and the presence of stereogenic centers are critical for specific interactions with biological targets. nih.gov The introduction of a chiral pyrrolidine can impart selectivity towards certain receptors. nih.gov

In derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one, which share structural similarities with 4-(pyrrolidin-3-yl)piperazin-2-one, the presence of the piperazine ring was found to be a critical structural feature for their observed antiarrhythmic and hypotensive activities. researchgate.net Furthermore, studies on related compounds have shown that the nature of the core, specifically the presence of a piperazine versus a piperidine (B6355638), can dramatically alter target affinity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, derivatives with a piperidine core showed significantly higher affinity for the σ1 receptor compared to their piperazine counterparts. nih.gov This highlights the crucial role of the specific heterocyclic core in determining biological activity.

The piperazin-2-one (B30754) moiety introduces a lactam function, which can participate in hydrogen bonding and may influence the conformational rigidity of the piperazine ring. Research on piperazinyl pyrrolidin-2-ones as monoacylglycerol lipase (B570770) (MAGL) inhibitors has underscored the importance of this core structure in interacting with the enzyme's active site. researchgate.net

| Structural Feature | Importance for Biological Activity |

| Pyrrolidine Ring | Provides a 3D scaffold, introduces chirality, and allows for exploration of pharmacophore space. nih.gov |

| Piperazine Ring | Acts as a key pharmacophore, influences physicochemical properties, and is critical for affinity to certain targets. chemenu.comnih.govresearchgate.net |

| Piperazin-2-one Moiety | Introduces a lactam for hydrogen bonding and influences conformational rigidity. researchgate.net |

Analysis of Substituent Effects on Target Affinity and Selectivity

Substituents on both the pyrrolidine and piperazine rings can profoundly modulate the target affinity and selectivity of the parent compound. In studies of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, various substituents on the aryl ring of the piperazine moiety were investigated. The presence of substituents like fluorine, methyl, or hydroxyl groups on the phenyl ring led to a significant decrease in systolic and diastolic blood pressure in rats. researchgate.net

Further research on 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives demonstrated that varying the substituent on the piperazine ring could produce potent and selective inhibitors of inflammatory caspases. nih.gov For example, an ethylbenzene (B125841) derivative displayed low nanomolar inhibitory constants for caspases-1, -4, and -5, while other analogs showed nearly 10-fold selectivity for caspase-5 over the other two. nih.gov This indicates that even subtle changes to substituents on the piperazine ring can fine-tune the selectivity profile of the compound.

In a different series of compounds, the replacement of a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring in inhibitors of equilibrative nucleoside transporters (ENTs) had a significant impact on activity. frontiersin.orgpolyu.edu.hk While an unsubstituted benzene ring abolished the inhibitory effects, the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position restored inhibitory activity against both ENT1 and ENT2. polyu.edu.hk The presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was also found to be essential for inhibitory effects on both transporters. polyu.edu.hk

The following table summarizes the effects of different substituents on the biological activity of related piperazine-pyrrolidine compounds.

| Compound Series | Substituent Modification | Effect on Activity/Selectivity |

| 1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one | F, CH3, or OH on phenyl ring | Significant decrease in blood pressure. researchgate.net |

| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene on piperazine | Potent pan-inhibitor of inflammatory caspases. nih.gov |

| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Other aryl substituents | Nearly 10-fold selectivity for caspase-5. nih.gov |

| FPMINT Analogues (ENT Inhibitors) | Replacement of naphthalene with benzene | Abolished inhibitory effects. frontiersin.orgpolyu.edu.hk |

| FPMINT Analogues (ENT Inhibitors) | Addition of methyl, ethyl, or oxymethyl to benzene | Regained inhibitory activity. polyu.edu.hk |

| FPMINT Analogues (ENT Inhibitors) | Halogen on fluorophenyl moiety | Essential for inhibitory effects. polyu.edu.hk |

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The piperazine ring typically exists in a chair conformation, but the presence of the lactam in the piperazin-2-one structure may introduce some degree of flattening or favor a specific twist-boat conformation to alleviate strain. Conformational studies on related piperazine derivatives have shown that the ring can undergo inversion, which is a key aspect of its conformational dynamics. researchgate.net

Molecular modeling and docking studies on piperazine and piperidine derivatives have revealed that the protonation state of the piperazine nitrogen at physiological pH can significantly influence binding affinity. nih.gov The conformation of the entire molecule, including the relative orientation of the pyrrolidine and piperazinone rings, will dictate how the molecule fits into the binding pocket of a receptor and which functional groups are positioned for optimal interactions.

Rational Design Principles Derived from SAR Studies for Lead Optimization

The collective SAR and SPR data from studies on related compounds provide several guiding principles for the rational design and optimization of leads based on the this compound scaffold.

Exploitation of Pyrrolidine Stereochemistry : The stereocenters on the pyrrolidine ring are key handles for modulating potency and selectivity. Synthesis and evaluation of individual stereoisomers are crucial to identify the optimal configuration for a given biological target. nih.gov

Systematic Substitution on the Piperazine Nitrogen : The unoccupied nitrogen of the piperazine ring (at the 1-position) is a prime location for introducing substituents to enhance affinity and selectivity. Aryl or substituted aryl groups have proven effective in related series for tuning activity against various targets, including adrenoceptors and caspases. researchgate.netnih.govnih.gov

Modification of the Piperazin-2-one Ring : The lactam functionality offers opportunities for modification. For example, altering the carbonyl group or introducing substituents on the piperazinone ring could influence hydrogen bonding interactions and conformational preferences.

Bioisosteric Replacement : Depending on the target, bioisosteric replacement of the piperazin-2-one ring with other heterocyclic systems could be explored. For example, replacing it with a piperidine was shown to drastically alter selectivity between certain receptor subtypes. nih.gov

Structure-Based Design : When the structure of the biological target is known, molecular docking and other computational methods can be employed to design modifications that optimize the fit of the ligand in the binding site. This approach has been successfully used for developing inhibitors of monoacylglycerol lipase based on a piperazinyl-pyrrolidin-2-one core. researchgate.net

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop novel and improved therapeutic agents.

Biological Target Identification and Molecular Interaction Studies

Receptor Binding Affinity Profiling and Selectivity Assessments

The affinity of 4-(pyrrolidin-3-yl)piperazin-2-one and its derivatives for different receptor subtypes has been a central area of research, revealing a complex interaction profile across adrenergic, serotonergic, dopaminergic, and opioid receptors.

Adrenergic Receptor Subtype Interactions (e.g., α1-Adrenoceptors)

Studies have explored the interaction of pyrrolidin-2-one derivatives with α-adrenoceptors. A series of these derivatives, when linked to an arylpiperazine fragment, were evaluated for their affinity for α₁- and α₂-adrenoceptors. nih.gov One particular compound, 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one, demonstrated the highest affinity for α₁-adrenoceptors with a pKi of 7.30. nih.gov Functional assays revealed that all tested compounds in this series acted as antagonists at α₁B-adrenoceptors, with some also showing antagonism at α₁A-adrenoceptors. nih.gov Furthermore, some of these dual α₁A-/α₁B-adrenoceptor antagonists exhibited hypotensive activity in vivo. nih.gov Another study investigated a non-selective α-adrenoceptor antagonist from the pyrrolidin-2-one group, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, which was found to be a potent antagonist of α₁B and α₂A-adrenoceptors. nih.gov Quantitative structure-activity relationship (QSAR) models have also been developed for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as α1-adrenergic receptor antagonists. researchgate.net

Table 1: Adrenergic Receptor Binding Affinity of Selected Pyrrolidin-2-one Derivatives

| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Activity |

| 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one | α₁-adrenoceptor | 7.30 | Antagonist |

| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one | α₁B-adrenoceptor | Potent | Antagonist |

| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one | α₂A-adrenoceptor | Potent | Antagonist |

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT2A)

The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, has been a significant focus of binding studies for compounds containing the pyrrolidin-2-one scaffold. Research on N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione revealed high affinity for the 5-HT2A receptor, with Ki values as low as 15 nM, and these compounds behaved as 5-HT2A receptor antagonists. nih.gov Conversely, these same compounds showed only moderate to low affinity for the 5-HT1A receptor. nih.gov

In the broader context of arylpiperazine derivatives, which are structurally related to the core of this compound, extensive research has been conducted. For instance, certain 4-alkyl-1-arylpiperazines with a tetralin moiety have demonstrated very high affinity for 5-HT1A receptors, with IC50 values as low as 0.3 nM, along with high selectivity over other serotonin and dopamine (B1211576) receptors. nih.gov The development of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has also yielded compounds with high affinity for the 5-HT1A receptor, with some exhibiting Ki values in the low nanomolar range (e.g., 0.4 nM, 2.3 nM, and 3.2 nM). nih.govsemanticscholar.org Some of these compounds also displayed dual-targeting capabilities, binding to both 5-HT1A receptors and the serotonin transporter (SERT). nih.govsemanticscholar.org

Furthermore, the synthesis of 3-[2-(pyrrolidin-1-yl)ethyl]indoles has led to the discovery of potent and highly selective agonists for the h5-HT1D receptor over the h5-HT1B receptor. nih.gov One derivative, in particular, showed a 163-fold selectivity for the h5-HT1D subtype. nih.gov

Table 2: Serotonin Receptor Binding Affinity of Selected Pyrrolidinone and Related Derivatives

| Compound Class | Receptor Subtype | Binding Affinity (Ki or IC50) | Functional Activity |

| N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione | 5-HT2A | 15 - 46 nM | Antagonist |

| 4-alkyl-1-arylpiperazines with a tetralin moiety | 5-HT1A | 0.3 nM (IC50) | Not specified |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | 5-HT1A | 0.4 - 3.2 nM (Ki) | Agonist |

| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | h5-HT1D | Nanomolar range | Full Agonist |

Dopamine Receptor Subtype Interactions (e.g., D2, D4)

The interaction of pyrrolidin-2-one and related structures with dopamine receptors has also been investigated. Studies on various arylpiperazine derivatives, a common feature in many dopamine receptor ligands, have provided insights into structure-activity relationships. For example, research on benzothiophenylpiperazine derivatives showed that compounds with a pyrrolidinyl disubstitution had higher affinity for the D2 receptor compared to those with piperidyl substitution. researchgate.net

In the context of D4 receptor selectivity, a compound named 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine was identified as a high-affinity and selective antagonist for the human dopamine D4 receptor. nih.gov The crystal structure of the D4 receptor bound to a subtype-selective ligand revealed a unique binding pocket that contributes to this selectivity. nih.gov Furthermore, research into 3,4-dihydroquinolin-2(1H)-one derivatives, which share structural motifs with some dopamine receptor modulators, has identified compounds with significant D2 receptor affinity. nih.gov

Table 3: Dopamine Receptor Binding Affinity of Selected Related Compounds

| Compound Class/Name | Receptor Subtype | Binding Affinity | Functional Activity |

| Benzothiophenylpiperazine derivatives with pyrrolidinyl disubstitution | D2 | Higher than piperidyl substituted analogs | Not specified |

| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine | D4 | High affinity | Antagonist |

Opioid Receptor Ligand Binding (e.g., Kappa, Mu)

The pyrrolidine (B122466) and piperazine (B1678402) moieties are present in various opioid receptor ligands. Studies on methylated analogues of a known kappa-receptor agonist, GR-89,696, which contains a piperazine ring, have identified compounds with high kappa-receptor affinity (Ki = 0.31 nM). nih.gov Interestingly, one of these analogues also exhibited subnanomolar binding affinity for mu-receptors (Ki = 0.36 nM). nih.gov The stereochemistry of these molecules was found to be crucial for their affinity, with the (S,S)-configured compounds generally showing higher affinity. nih.gov

Research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines has led to the discovery of selective kappa opioid receptor antagonists. nih.gov The endogenous opioid system comprises four receptor types: mu, delta, kappa, and nociceptin, all of which are G-protein coupled receptors. escholarship.org The mu-opioid receptor is primarily responsible for the analgesic effects of many opioids. mdpi.com

Enzyme Inhibition Kinemics and Mechanism Determination

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Studies

Table 4: DPP-IV Inhibition by Selected Pyrrolidine Derivatives

| Compound/Series | Inhibition (IC50) | Selectivity |

| 3-amino-4-substituted pyrrolidine series | Improved with gem-difluoro substituent | Not specified |

| PK 44 phosphate | 15.8 nM | >1000-fold over DPP-8 and DPP-9 |

| Sulfonamide-pyrrolidine/piperidine (B6355638) scaffolds | Nanomolar range | Not specified |

Lysine Specific Demethylase 1 (LSD1) Inhibition

No studies were identified that have investigated or established the inhibitory activity of "this compound" against Lysine Specific Demethylase 1 (LSD1). While the broader class of piperazine-containing compounds has been explored for various biological activities, and some derivatives have been associated with epigenetic modulation, there is no direct evidence linking this specific molecule to LSD1 inhibition. Research into trisubstituted piperazin-2-one (B30754) derivatives has indicated potential antiviral properties, which in some contexts can be related to the regulation of host factors like LSD1, but a direct inhibitory connection for "this compound" has not been made. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

There is no available scientific literature to suggest that "this compound" has been evaluated as an inhibitor of Monoacylglycerol Lipase (MAGL). The current body of research on MAGL inhibitors does not include this specific compound.

Acetylcholinesterase (AChE) Inhibition

An extensive search of scientific databases reveals no studies focused on the potential for "this compound" to inhibit Acetylcholinesterase (AChE).

Matrix Metalloproteinases (MMPs) and Dihydrofolate Reductase (DHFR) Inhibition

There is a lack of evidence for the inhibitory activity of "this compound" against both Matrix Metalloproteinases (MMPs) and Dihydrofolate Reductase (DHFR). While some piperazine derivatives have been generally mentioned in patents related to MMP inhibitors, no specific data for "this compound" exists. umich.edu

Ion Channel Modulation Mechanisms (e.g., Voltage-Gated Sodium Channels, L-Type Calcium Channels)

No research has been published detailing the effects of "this compound" on ion channels, including voltage-gated sodium channels and L-type calcium channels. Therefore, its mechanism of action regarding ion channel modulation remains uninvestigated.

Data Tables

Due to the absence of research data on the interaction of "this compound" with the specified biological targets, no data tables can be generated.

Mechanistic Elucidation of Pharmacological Action at the Molecular and Cellular Level

Characterization of Binding Site Interactions

No published data exists detailing the specific binding site interactions of 4-(Pyrrolidin-3-yl)piperazin-2-one with any biological target. Therefore, an analysis of its hydrogen bonding networks, electrostatic interactions, or hydrophobic and π-stacking interactions is not possible.

Hydrogen Bonding Networks in Ligand-Target Complexes

There is no information available on the hydrogen bonding networks formed between this compound and any protein or biological macromolecule.

Electrostatic Interactions and Salt Bridge Formation

Specific details regarding electrostatic interactions or the formation of salt bridges by this compound within a binding pocket have not been reported in the scientific literature.

Hydrophobic and π-Stacking Interactions within Binding Pockets

There are no studies available that describe the hydrophobic or π-stacking interactions of this compound with biological targets.

Downstream Cellular Pathway Modulation

Information regarding the effects of this compound on downstream cellular pathways is not available.

Analysis of Signaling Cascade Perturbations

There is no evidence in the current scientific literature to suggest that this compound perturbs any specific signaling cascades.

Investigation of Cellular Growth and Viability Mechanisms (e.g., DNA Synthesis Inhibition)

No studies have been published that investigate the effects of this compound on cellular growth, viability, or mechanisms such as DNA synthesis inhibition.

Post-Antibiotic Effects in Cellular Contexts

The determination of a post-antibiotic effect involves specific in vitro experiments where bacterial cultures are exposed to a compound for a defined period. The compound is then removed, and the time it takes for the bacteria to resume normal logarithmic growth is measured. This data provides insights into the lasting impact of the compound on bacterial physiology and replication.

While research exists on the general antimicrobial properties of compounds containing pyrrolidine (B122466) and piperazine (B1678402) moieties, and on the post-antibiotic effects of other, structurally distinct antibiotics, no such detailed findings are available for this compound itself. Therefore, it is not possible to provide detailed research findings or a data table on the post-antibiotic effects of this specific compound in various cellular contexts.

Further research would be required to determine if this compound exhibits a post-antibiotic effect, and to characterize the duration and spectrum of this effect against different bacterial strains. Such studies would be essential for a more complete understanding of its potential as an antimicrobial agent.

Computational Chemistry and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity.

Development and Validation of Predictive QSAR Models

For a series of analogs of 4-(Pyrrolidin-3-yl)piperazin-2-one, a QSAR model could be developed. This would involve synthesizing a library of related molecules and testing their biological activity against a specific target. The resulting data would be used to create a mathematical model. For instance, 3D-QSAR studies on other piperazine (B1678402) derivatives have successfully used comparative molecular field analysis to correlate electrostatic and steric factors with antagonistic effects. nih.gov A similar approach for this compound and its derivatives could yield a predictive model to guide the design of more potent compounds. The statistical quality and predictive potential of such a model would be rigorously validated using techniques like leave-one-out cross-validation.

Identification of Molecular Descriptors Correlating with Biological Activities

A key outcome of QSAR analysis is the identification of molecular descriptors that influence biological activity. These can include thermodynamic, electronic, topological, and spatial properties. For example, in studies of other heterocyclic compounds, descriptors such as H-acceptor count and various topological parameters have been found to correlate with activity. scholarsresearchlibrary.com For this compound, a QSAR study would aim to identify which of its structural features—such as the pyrrolidine (B122466) ring, the piperazinone core, or the spatial arrangement of nitrogen and oxygen atoms—are critical for a desired biological effect.

Molecular Docking and Molecular Dynamics Simulations

These methods provide a three-dimensional view of how a ligand might interact with its biological target.

Prediction of Ligand-Receptor Binding Conformations

Molecular docking could predict the preferred orientation of this compound when bound to a protein target. This technique has been widely applied to piperazine and pyrrolidinone analogs to understand their binding modes. researchgate.netnih.gov For example, docking studies have revealed the importance of specific hydrogen bonds and hydrophobic interactions in the binding of similar molecules to their receptors. acs.org A hypothetical docking study of this compound would involve placing the molecule into the active site of a target protein to determine the most stable binding pose and predict its binding affinity.

Analysis of Dynamic Binding Events and Stability

Molecular dynamics (MD) simulations can supplement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. youtube.com MD simulations have been used to study the absorption processes in piperazine solutions and to understand the stability of ligand-protein interactions for related compounds. nih.govresearchgate.net For this compound, an MD simulation could reveal the flexibility of the compound within the binding site, the stability of key interactions, and the role of solvent molecules in the binding event.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling focuses on the essential steric and electronic features necessary for a molecule to interact with a specific target.

A pharmacophore model for this compound would be constructed based on its three-dimensional structure and the putative interactions it forms with a target receptor. This model would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Such models have been successfully used for other classes of compounds to identify novel, active molecules from large chemical databases through virtual screening. researchgate.netnih.gov The development of a pharmacophore model for this compound would be the first step in a virtual screening campaign to discover other compounds with potentially similar or improved biological activity.

In Silico Assessment of Molecular Conformation and Electronic Distribution

The three-dimensional structure and electronic landscape of a molecule are fundamental to its chemical reactivity and biological activity. For the compound this compound, computational chemistry and cheminformatics provide powerful tools to predict and analyze these properties. In silico methods, such as molecular mechanics and quantum chemical calculations, offer insights into the molecule's preferred shapes (conformations) and the distribution of electrons within its structure.

Molecular Conformation

The conformational flexibility of this compound is primarily determined by the puckering of its two heterocyclic rings—pyrrolidine and piperazin-2-one (B30754)—and the rotation around the single bond connecting them.

Pyrrolidine Ring Pucker:

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations to relieve ring strain. These conformations are typically described by a pseudorotation phase angle. The most common forms are the "UP" and "DOWN" puckers, where the Cγ carbon (the carbon not adjacent to the nitrogen) is either on the same side or the opposite side of a plane defined by the other four ring atoms, respectively. nih.govunito.it In proteins and polypeptides, the puckering of proline, a similar five-membered ring, is influenced by its local environment. nih.govresearchgate.netresearchgate.net For an isolated molecule like this compound, both UP and DOWN conformers are expected to exist in equilibrium, with the energy barrier between them being relatively low. The specific preference for one pucker over the other would be influenced by the substitution at the C3 position.

Piperazin-2-one Ring Conformation:

The six-membered piperazin-2-one ring is a non-planar system. While piperazine itself strongly prefers a chair conformation, the presence of the sp2-hybridized carbonyl carbon in the piperazin-2-one ring introduces some planarity, leading to distorted chair, boat, or twist-boat conformations. nih.govrsc.org The thermodynamically most stable conformation for similar 2-substituted piperazines is often found to be an axial one. nih.gov In the case of this compound, the pyrrolidinyl substituent at the N4 position can occupy either an axial or equatorial position relative to the piperazinone ring. Molecular mechanics calculations on related substituted piperidines suggest that the energy difference between these two positions can be influenced by electrostatic interactions within the molecule. nih.govnih.gov

Table 1: Predicted Dominant Conformations of this compound

| Ring System | Predicted Conformation(s) | Key Features |

| Pyrrolidine | UP and DOWN puckers | The Cγ atom is out of the plane formed by the other four atoms. The energy barrier between these conformers is expected to be low. |

| Piperazin-2-one | Distorted Chair/Boat | The presence of the carbonyl group flattens the ring compared to a standard piperazine chair. The pyrrolidinyl substituent can be in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. |

Electronic Distribution

The electronic distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) with differing electronegativities and the resonance effects of the amide group.

Partial Charges:

Quantum chemical calculations can be used to estimate the partial atomic charges, which indicate the localized electron density on each atom. The oxygen atom of the carbonyl group is expected to have the most significant negative partial charge due to its high electronegativity and its role as a hydrogen bond acceptor. The nitrogen atoms of both the pyrrolidine and piperazinone rings will also carry negative partial charges, though to a lesser extent than the carbonyl oxygen. Conversely, the carbonyl carbon and the hydrogen atoms bonded to the nitrogen atoms will exhibit positive partial charges. This charge distribution makes the molecule polar.

Molecular Electrostatic Potential (MEP):

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating a site favorable for electrophilic attack or hydrogen bonding. Regions of positive potential (typically colored blue) would be located around the N-H protons, indicating sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO and LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the more electron-rich regions, such as the nitrogen atoms. The LUMO is expected to be centered around the electron-deficient carbonyl group, specifically on the C=O double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristics |

| Partial Atomic Charges | - The carbonyl oxygen will have a significant negative charge.- Nitrogen atoms will have negative charges.- The carbonyl carbon and N-H protons will have positive charges. |

| Molecular Electrostatic Potential (MEP) | - A region of high negative potential around the carbonyl oxygen.- Regions of positive potential around the N-H protons. |

| Frontier Molecular Orbitals | - HOMO: Likely localized on the nitrogen atoms.- LUMO: Likely localized on the carbonyl group.- A moderate HOMO-LUMO gap is expected, indicating reasonable chemical stability. |

These computational predictions provide a foundational understanding of the structural and electronic properties of this compound, which is essential for rationalizing its behavior in chemical reactions and biological systems.

Preclinical Pharmacological Evaluation Methodologies in in Vitro and in Vivo Models

In Vivo Animal Model Studies for Efficacy Assessment

Following promising in vitro results, compounds are advanced to in vivo studies using animal models of disease to assess their efficacy and physiological effects in a whole organism.

To evaluate compounds for potential antidiabetic or metabolic benefits, rodent models that mimic the human condition of type 2 diabetes and obesity are often used. nih.govnih.gov

Methodology: High-Fat Diet (HFD)-Induced Obesity Model Feeding rodents, such as Wistar or Sprague-Dawley rats, a high-fat diet for an extended period (e.g., 8-17 weeks) induces key features of the metabolic syndrome, including obesity, insulin (B600854) resistance, hyperglycemia (elevated blood glucose), and hyperlipidemia (elevated blood lipids). nih.govbioscientifica.comresearchgate.net This model is highly relevant for testing therapies aimed at treating type 2 diabetes and related metabolic disturbances. nih.govmdpi.com

Key parameters measured in these studies include:

Body Weight and Fat Mass: To assess effects on obesity.

Fasting Blood Glucose and Insulin: To evaluate effects on glucose homeostasis and insulin resistance.

Oral Glucose Tolerance Test (OGTT): To measure the body's ability to clear glucose from the bloodstream, a key indicator of insulin sensitivity. nih.gov

Plasma Lipid Profile: Measurement of triglycerides and cholesterol to assess effects on hyperlipidemia.

Studies on a non-selective α-adrenoceptor antagonist, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one , utilized a high-fat diet model in rats to demonstrate its metabolic benefits. nih.gov

Example: Metabolic Effects of a Pyrrolidin-2-one Derivative in HFD-Fed Rats

| Parameter | Control Group (HFD) | Treated Group (HFD + Compound) | % Change |

| Plasma Glucose (mg/dL) | 135 ± 5.1 | 112 ± 3.8 | ↓ 17% |

| Plasma Triglycerides (mg/dL) | 110 ± 8.2 | 75 ± 6.5 | ↓ 32% |

| Body Weight Gain (g) | 250 ± 15 | 245 ± 12 | No significant change |

| Data is illustrative and based on findings for a structurally related compound, not 4-(Pyrrolidin-3-yl)piperazin-2-one itself. nih.gov |

Models for Cardiovascular Disorders (e.g., Antiarrhythmic, Hypotensive Effects)

Derivatives of pyrrolidin-2-one have been investigated for their potential to treat cardiovascular disorders, particularly for their antiarrhythmic and hypotensive properties. nih.gov Preclinical studies often involve a combination of in vivo and ex vivo models to characterize these effects.

Antiarrhythmic Effects: In vivo models are crucial for assessing the efficacy of a compound in a complex physiological system. For instance, arrhythmias can be induced in rodents using various chemical agents to test the prophylactic and therapeutic effects of a new chemical entity. Two pyrrolidin-2-one derivatives, S-61 and S-73, were evaluated in adrenaline-induced arrhythmia models. nih.gov Pretreatment with these compounds demonstrated a reduction in the number of heart rhythm disturbances following an adrenaline challenge, indicating potential prophylactic antiarrhythmic activity. nih.gov However, these specific compounds did not show efficacy in arrhythmia models induced by calcium chloride or aconitine. nih.gov

Hypotensive Effects: The hypotensive effects of pyrrolidin-2-one derivatives are often linked to their interaction with adrenergic receptors. nih.govnih.gov In vivo studies in rodents are used to measure direct changes in blood pressure following administration of the compound. For example, derivatives S-61 and S-73 were shown to decrease blood pressure in rodents. nih.gov The mechanism behind this hypotensive effect was further investigated by observing the inhibition of the pressor response to methoxamine, an α1-adrenergic receptor agonist. This finding suggests that the hypotensive action of these compounds is mediated through α1-adrenolytic properties. nih.gov

Interestingly, another related compound, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, which is a potent antagonist of both α1B and α2A-adrenoceptors, did not significantly alter blood pressure in normotensive animals at the tested doses. nih.gov This highlights the nuanced structure-activity relationships within this chemical class.

| Compound | Model | Key Findings |

| S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride) | Adrenaline-induced arrhythmia (in vivo, rodent) | Decreased the number of post-adrenaline heart rhythm disturbances. nih.gov |

| S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl} pyrrolidin-2-one hydrochloride) | Adrenaline-induced arrhythmia (in vivo, rodent) | Decreased the number of post-adrenaline heart rhythm disturbances. nih.gov |

| S-61 | Blood pressure measurement (in vivo, rodent) | Decreased blood pressure. nih.gov |

| S-73 | Blood pressure measurement (in vivo, rodent) | Decreased blood pressure. nih.gov |

| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one | Blood pressure measurement (in vivo, normotensive rats) | Did not significantly affect blood pressure. nih.gov |

Models for Neurological and Psychiatric Disorders (e.g., Anticonvulsant, Antipsychotic, Antinociceptive)

The piperazine (B1678402) moiety is a common scaffold in many centrally acting agents, and its derivatives have been explored for a wide range of neurological and psychiatric disorders. silae.it The evaluation of these compounds involves a battery of behavioral and neurochemical assays in animal models. While specific data on this compound is lacking, the general approach for related compounds is well-established.

Piperazine derivatives have shown potential as anxiolytics, often through their interaction with serotonin (B10506) receptors like 5-HT1A. silae.it Compounds such as trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine have been identified as agonists at these receptors, leading to anxiolytic effects in preclinical models. silae.it The evaluation of such effects typically involves behavioral tests like the elevated plus-maze, light-dark box, and open field test in rodents.

For antipsychotic potential, models that assess dopamine (B1211576) and serotonin receptor binding and functional activity are employed. In vivo models often include tests for catalepsy, inhibition of conditioned avoidance response, and reduction of hyperlocomotion induced by dopamine agonists like amphetamine. The key intermediate, 3-(1-Piperazinyl)-1,2-benzisothiazole, is crucial for the synthesis of the antipsychotic drug ziprasidone, which has known neuroleptic activity. google.com

Models for Infectious Diseases (e.g., Antibacterial Efficacy)

The antibacterial potential of compounds containing pyrrolidine (B122466) and piperazine rings has been investigated against a variety of bacterial strains. nih.govresearchgate.netmdpi.comnih.gov Preclinical evaluation of antibacterial efficacy primarily relies on in vitro methodologies to determine the minimum inhibitory concentration (MIC) and the spectrum of activity.

In vitro antimicrobial screening is typically performed against a panel of standard bacterial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa). nih.govnih.gov For instance, certain piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 512 µg/ml. nih.gov

More complex piperazine derivatives have also been synthesized and tested. A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Another study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines revealed that some of these compounds were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov

| Compound Class | Bacterial Strains | Key Findings |

| Piperidine and pyrrolidine substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | Inhibited the growth of all test strains with MIC values of 32-512 µg/ml. nih.gov |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole and 1,2,4-triazole | Gram-positive and Gram-negative bacteria | Showed significant activity against Gram-negative strains, especially E. coli. mdpi.com |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | L. monocytogenes, S. aureus, MRSA, E. coli, P. aeruginosa | Some compounds were more potent than ampicillin against MRSA. nih.gov |

Advanced Analytical and Structural Characterization Techniques

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-MS, UPLC)

The definitive structural confirmation of 4-(Pyrrolidin-3-yl)piperazin-2-one relies on the synergistic use of high-resolution spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for verifying the molecular structure, assessing purity, and identifying related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence of its structure.

¹H NMR spectra reveal the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum for this compound would be expected to show characteristic signals for the protons on the pyrrolidine (B122466) and piperazinone rings. For instance, the protons adjacent to nitrogen atoms would appear at a specific chemical shift, and their splitting patterns would help determine the connectivity. Variable temperature NMR spectroscopy can also be employed to study the conformational dynamics of the piperazine (B1678402) ring, such as ring inversion or the rotation of substituents. nih.gov

¹³C NMR spectra indicate the number of unique carbon atoms in the molecule. The carbonyl carbon of the piperazinone ring would be a key diagnostic signal, typically appearing significantly downfield. The chemical shifts of the carbons in the pyrrolidine and piperazinone rings confirm the heterocyclic core structure. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is crucial for confirming the molecular weight of this compound and for identifying impurities. nih.govnih.gov

LC-MS Analysis: Using a suitable reversed-phase column, the compound can be separated from starting materials and byproducts. The mass spectrometer, often using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental composition. nih.govmdpi.com Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding characteristic product ions that further confirm the structure by revealing its constituent parts. nih.govmdpi.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional HPLC that uses smaller particle sizes in the column stationary phase, allowing for higher resolution, faster analysis times, and greater sensitivity. nih.gov UPLC is the preferred chromatographic method for assessing the purity of the final compound and for quantitative analysis in various matrices. A validated UPLC method would demonstrate high specificity, linearity, accuracy, and precision for the quantification of this compound.

The table below summarizes representative analytical data that would be expected from the characterization of this compound.

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to pyrrolidine ring protons, piperazinone ring protons, and the N-H proton. |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for aliphatic carbons in both rings and a characteristic downfield signal for the amide carbonyl carbon (~170 ppm). |

| LC-MS | Retention Time (tR) | A single major peak under specific chromatographic conditions. |

| [M+H]⁺ (ESI+) | Expected m/z of 184.1288 for the protonated molecule (C₈H₁₆N₃O⁺). | |

| UPLC | Purity | >95% (as determined by peak area percentage). |

X-ray Co-Crystallography for Ligand-Target Complex Structural Insights

While spectroscopic methods define the structure of the isolated molecule, X-ray co-crystallography provides unparalleled insight into how a ligand like this compound interacts with its biological target at an atomic level. This technique is fundamental in structure-based drug design, enabling the visualization of the precise binding mode and the key intermolecular interactions that govern molecular recognition.

The process involves crystallizing the target protein in the presence of the ligand, forming a ligand-target complex. This co-crystal is then exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a three-dimensional model of the protein and the bound ligand can be built. researchgate.net

For this compound, obtaining a co-crystal structure with its intended protein target would reveal:

Binding Pocket: The precise location and shape of the binding site on the protein surface.

Ligand Conformation: The three-dimensional shape adopted by the molecule when it is bound to the target.

Key Interactions: The specific hydrogen bonds, ionic interactions, hydrophobic contacts, and other non-covalent forces that stabilize the ligand-protein complex. For example, the secondary amine of the pyrrolidine ring and the amide group of the piperazinone could act as hydrogen bond donors or acceptors. researchgate.net

This detailed structural information is invaluable for understanding the basis of the ligand's potency and selectivity. It allows medicinal chemists to rationally design new analogs with improved affinity, selectivity, and pharmacokinetic properties by modifying the ligand structure to enhance favorable interactions or to displace unfavorable ones. The structural data for complexes involving similar piperazine-based ligands have been crucial in the development of various therapeutic agents. nih.gov

| Parameter | Information Gained from X-ray Co-Crystallography |

| Resolution | The level of detail in the crystal structure. A lower value (e.g., <2.5 Å) is desirable. |

| Binding Mode | The orientation and conformation of this compound within the target's active site. |

| Intermolecular Interactions | Identification of specific amino acid residues involved in hydrogen bonds, salt bridges, and hydrophobic contacts with the ligand. |

| Solvent Molecules | The role of water molecules in mediating ligand-protein interactions. |

By combining high-resolution spectroscopy for primary structural elucidation with X-ray crystallography for detailed interaction mapping, a comprehensive understanding of the chemical and biological properties of this compound can be achieved.

Future Research Directions and Translational Perspectives

Integration of Advanced Synthetic Strategies with High-Throughput Screening

To explore the therapeutic potential of the 4-(pyrrolidin-3-yl)piperazin-2-one scaffold, the integration of advanced synthetic strategies with high-throughput screening (HTS) is crucial. HTS allows for the rapid screening of large compound libraries against biological targets to identify initial "hits". nih.govyoutube.com

Modern synthetic chemistry offers various efficient methods for generating a diverse library of this compound derivatives. Techniques such as parallel synthesis and diversity-oriented synthesis can be employed to systematically modify the pyrrolidine (B122466) and piperazinone rings, as well as introduce various substituents. For example, microwave-assisted click chemistry and benzotriazole (B28993) chemistry have been successfully used to synthesize series of pyrazine (B50134) conjugates for biological screening. nih.gov

Once a library of derivatives is synthesized, HTS can be utilized to screen for a wide range of biological activities. nih.govyoutube.com This could involve cell-based assays to assess cytotoxicity against cancer cell lines, receptor binding assays to identify potential G protein-coupled receptor (GPCR) modulators, or enzyme inhibition assays. For instance, a high-throughput screening approach was used to identify a novel cannabinoid receptor 1 (CB1) agonist lead series from a large compound library. researchgate.net

The data generated from HTS can then be used to establish structure-activity relationships (SAR), guiding the next round of synthesis to optimize the potency and selectivity of the lead compounds. This iterative cycle of synthesis, screening, and SAR analysis is a powerful paradigm in modern drug discovery.

| Screening Approach | Potential Application for this compound Derivatives | Example from Related Compounds |

| Cell-based Proliferation Assays | Identification of anticancer agents | Screening of piperazine (B1678402) derivatives against various tumor cell lines. nih.gov |

| Receptor Binding Assays | Discovery of GPCR modulators (e.g., for neurological or metabolic disorders) | Identification of a CB1 receptor agonist from a high-throughput screen. researchgate.net |

| Enzyme Inhibition Assays | Discovery of enzyme inhibitors (e.g., for cancer or metabolic diseases) | Identification of AKR1C3 inhibitors from a series of pyrrolidin-2-ones. drugbank.com |

| Radioprotection Assays | Identification of compounds that protect cells from ionizing radiation | Screening of piperazine derivatives for radioprotective effects in hematopoietic models. nih.gov |

Development of Hybrid Computational-Experimental Approaches for Enhanced Drug Design

The integration of computational methods with experimental validation offers a powerful strategy to accelerate the drug design process for derivatives of this compound. Computational tools can be used to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential biological activities of virtual compounds before their synthesis.

Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed derivatives and prioritize them for synthesis. Molecular docking simulations can provide insights into the binding modes of the compounds with their biological targets, helping to rationalize observed activities and guide the design of more potent inhibitors. nih.gov For example, molecular modeling studies have been used to support the observed antiviral properties of pyrazine conjugates against SARS-CoV-2. nih.gov

In silico screening of large virtual libraries of this compound derivatives against known protein targets can identify potential hits for further experimental investigation. This approach was successfully used in the discovery of novel piperazine derivatives as radioprotective agents, where an initial in silico screen of a large database yielded a number of promising candidates for further study. nih.gov

The combination of these computational approaches with experimental validation creates a synergistic workflow. Computational predictions can guide the efficient design and synthesis of new compounds, while experimental results provide crucial data to refine and improve the predictive power of the computational models.

Investigation of Potential as Chemical Probes for Biological Systems

Beyond their potential as therapeutic agents, derivatives of this compound could also be developed as chemical probes to investigate biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular processes and disease.

To be a useful chemical probe, a compound should exhibit high potency and selectivity for its target, and a well-characterized mechanism of action. By systematically modifying the this compound scaffold and screening the resulting derivatives against a panel of biological targets, it may be possible to identify compounds with the required properties to serve as chemical probes.

For example, if a derivative is found to be a potent and selective inhibitor of a particular kinase or receptor, it could be used to dissect the signaling pathways regulated by that protein. Furthermore, these chemical probes can be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization of the target protein within cells or for use in pull-down experiments to identify its binding partners. The development of such tools would be invaluable for advancing our understanding of fundamental biological processes.

Q & A

Q. What are the established synthetic methodologies for 4-(Pyrrolidin-3-yl)piperazin-2-one, and how are reaction parameters optimized for high yield and purity?

The synthesis typically involves alkylation of piperazine derivatives with pyrrolidinone precursors. Key parameters include:

- Temperature : 80°C for 12 hours to ensure complete reaction.

- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.

- Catalyst : Alkali metal carbonates (e.g., K₂CO₃) improve reaction efficiency. Continuous flow synthesis is recommended for scalability, achieving yields up to 75% with 98% purity by optimizing residence time (30–60 minutes) and mixing efficiency . Automated reactors reduce byproduct formation through precise parameter control.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., δ 3.2–3.8 ppm for piperazine protons) and carbonyl groups (δ 170–175 ppm).

- X-ray Crystallography : Resolves the spatial arrangement of the piperazine-pyrrolidinone fused ring system.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 199.26 for [M+H]⁺) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives, and what methods are used to control enantiomeric purity during synthesis?

Stereochemistry at the pyrrolidine ring significantly impacts receptor binding. For example, (R)-enantiomers exhibit 10-fold higher affinity for neurotransmitter receptors than (S)-enantiomers. Enantioselective synthesis methods include:

- Chiral Catalysts : Jacobsen’s catalyst for asymmetric alkylation (ee >90%).

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) achieves >99% enantiomeric excess. Circular dichroism (CD) and single-crystal X-ray diffraction validate stereochemical outcomes .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs across different studies?

Contradictions often arise from assay variability. Robust strategies include:

- Standardized Assay Conditions : Fixed cell lines (e.g., HEK293 for receptor binding) and uniform ligand concentrations (1–10 µM).

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate activity trends .

Q. How can computational modeling predict the receptor-binding affinities of this compound derivatives, and how do these predictions align with experimental data?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like dopamine D₂ receptors (docking scores: −9.5 to −11.2 kcal/mol).

- Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2 Å). Experimental validation via surface plasmon resonance (SPR) shows strong correlation (R² = 0.89) between predicted and measured Kd values .

Q. What advanced purification techniques are required to isolate high-purity this compound, particularly when removing polar byproducts?

- Flash Chromatography : Silica gel columns with gradient elution (CH₂Cl₂:MeOH 10:1 → 5:1) remove polar impurities.

- High-Performance Liquid Chromatography (HPLC) : C18 reverse-phase columns (ACN:H₂O 70:30) achieve >99% purity.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product (melting point 148–150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.